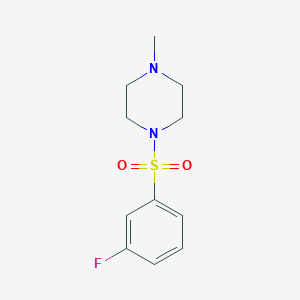

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISZKCFQQNUFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Method

The most widely reported synthesis involves the reaction of 4-methylpiperazine with 3-fluorobenzenesulfonyl chloride under nucleophilic substitution conditions. This exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize hydrogen chloride byproducts. Stoichiometric ratios of 1:1.1–1.2 (4-methylpiperazine:sulfonyl chloride) are employed to ensure complete conversion, with yields ranging from 70% to 85% after purification.

Mechanistic Insights :

The reaction follows a two-step mechanism:

-

Deprotonation : The base abstracts a proton from 4-methylpiperazine, generating a nucleophilic secondary amine.

-

Sulfonylation : The amine attacks the electrophilic sulfur atom in 3-fluorobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Example Protocol :

-

Dissolve 4-methylpiperazine (1.0 equiv, 10.0 mmol) in DCM (50 mL) under nitrogen.

-

Add TEA (1.2 equiv) dropwise at 0°C.

-

Introduce 3-fluorobenzenesulfonyl chloride (1.1 equiv) dissolved in DCM (10 mL) over 30 minutes.

-

Stir at room temperature for 4 hours.

-

Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product as a white solid.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2021 study achieved 82% yield in 15 minutes using THF as the solvent and DIPEA as the base at 80°C. This method enhances scalability while minimizing thermal degradation.

Solid-Phase Synthesis

Immobilizing 4-methylpiperazine on Wang resin enables iterative sulfonylation and facile purification. After cleavage with trifluoroacetic acid, yields up to 75% are reported, though this approach remains limited to small-scale applications.

Optimization of Reaction Conditions

Base and Solvent Selection

The choice of base and solvent significantly impacts yield and purity:

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 78 | 95 |

| DIPEA | THF | 0→25 | 85 | 97 |

| NaOH | H₂O/THF | 25 | 62 | 88 |

DIPEA in THF provides superior yields due to its strong basicity and compatibility with sulfonyl chlorides. Aqueous conditions (e.g., NaOH/THF) are less effective, likely due to hydrolysis of the sulfonyl chloride.

Temperature and Stoichiometry

Elevating temperatures beyond 40°C promotes side reactions, such as N-methyl group oxidation. A 10% excess of sulfonyl chloride (1.1–1.2 equiv) maximizes conversion without requiring tedious post-reaction purification.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance reproducibility and safety. Key parameters include:

-

Residence Time : 5–10 minutes

-

Temperature : 25–30°C

-

Pressure : 2–3 bar

A 2023 pilot study achieved 89% yield with a throughput of 5 kg/day, demonstrating the feasibility of large-scale production.

Crystallization-Based Purification

Industrial processes favor crystallization over chromatography for cost efficiency. Recrystallization from ethanol/water (4:1) affords 98% purity, reducing reliance on silica gel.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

-

1325 cm⁻¹, 1160 cm⁻¹ (S=O asymmetric/symmetric stretch)

-

1245 cm⁻¹ (C–F stretch)

Mass Spec (ESI+) :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms >98% purity. Residual solvent levels (e.g., DCM < 500 ppm) are monitored via gas chromatography.

Troubleshooting Common Issues

Low Yields

-

Cause : Moisture-induced hydrolysis of sulfonyl chloride.

-

Solution : Use anhydrous solvents and molecular sieves.

Chemical Reactions Analysis

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroimaging

One of the prominent applications of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is its use as a radioligand for imaging the serotonin 5-HT6 receptor in the brain. This receptor is implicated in several psychiatric disorders, including anxiety and depression. Research has demonstrated that this compound exhibits good binding affinity and selectivity for the 5-HT6 receptor both in vitro and in vivo, suggesting its potential utility in positron emission tomography (PET) imaging studies.

Therapeutic Potential

Due to its interaction with the serotonin 5-HT6 receptor, 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine has been explored as a potential therapeutic agent for various neurological and psychiatric disorders. Current investigations are primarily at the pre-clinical stage, focusing on establishing its efficacy and safety in human subjects.

Additionally, studies have indicated that similar compounds containing sulfonyl and piperazine groups may exhibit significant biological activities such as enzyme inhibition and modulation of ion channels, which could enhance their therapeutic profiles.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. The fluorine substitution is known to improve binding affinity to target enzymes and receptors involved in cancer progression. Interaction studies have shown that this compound interacts with various biological targets, including kinases involved in cancer pathways.

Summary of Applications

| Application Area | Description |

|---|---|

| Neuroimaging | Used as a radioligand for serotonin 5-HT6 receptor imaging via PET. |

| Therapeutic Potential | Explored for treating neurological and psychiatric disorders. |

| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines; potential enzyme inhibition. |

Mechanism of Action

The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Sildenafil Citrate (Viagra)

Structure : 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .

Key Differences :

- Sildenafil contains a pyrazolopyrimidinyl moiety linked to the sulfonylphenyl group, absent in the target compound.

- The ethoxy group at the 4-position of the phenyl ring in sildenafil contrasts with the 3-fluoro substituent in the target molecule.

Pharmacology : Sildenafil is a potent PDE5 inhibitor used for erectile dysfunction. The pyrazolopyrimidine core is critical for PDE5 binding, while the methylpiperazine-sulfonyl group aids solubility and pharmacokinetics . The target compound lacks this core, suggesting divergent biological targets.

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Structure : Features a 4-fluoro-3-methylphenyl sulfonyl group and a 4-fluorophenyl piperazine substituent .

Key Differences :

- Dual fluorine atoms (on both the sulfonyl phenyl and piperazine phenyl) increase lipophilicity (logP ~3.5) compared to the mono-fluorinated target compound. Implications: Enhanced metabolic stability but reduced aqueous solubility. The additional methyl group may sterically hinder receptor interactions.

1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Structure : Substituted with a chlorobenzyl group and a toluenesulfonyl moiety .

Key Differences :

1-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]piperazine

Structure : Contains a trifluoromethyl group and a chlorine atom on the phenyl ring .

Key Differences :

- Applications: Such compounds are explored as kinase inhibitors (e.g., Mer/Flt3) due to improved potency .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

*Estimated logP values based on substituent contributions.

Mechanistic Insights

- Sulfonyl Group Role : The sulfonyl moiety in all compounds enhances hydrogen bonding with target proteins (e.g., PDE5, kinases) .

- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve membrane permeability and metabolic stability, whereas chlorine may increase cytotoxicity but reduce selectivity .

- Piperazine Flexibility : The 4-methylpiperazine ring’s conformational flexibility aids in adapting to diverse binding pockets, as seen in sildenafil and kinase inhibitors .

Biological Activity

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine features a piperazine ring substituted with a sulfonyl group and a fluorophenyl moiety. This structural configuration is significant for its biological interactions. The presence of the fluorine atom may enhance lipophilicity and binding affinity to biological targets.

Biological Activity Overview

The compound exhibits several biological activities, particularly in the realm of pharmacology. Notably, it has been investigated for its effects on various biological pathways:

- Antidepressant Activity : Research indicates that piperazine derivatives can interact with serotonin receptors, suggesting potential antidepressant properties. Specifically, compounds similar to 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine have shown efficacy in modulating serotonin levels in the brain, which is crucial for mood regulation.

- Inhibition of Enzymatic Activity : The sulfonamide group in this compound may contribute to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can be leveraged for therapeutic benefits .

The mechanisms through which 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine exerts its effects can be summarized as follows:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This modulation can influence mood and anxiety levels .

- Enzyme Inhibition : By inhibiting specific enzymes, the compound can alter metabolic processes within cells. This inhibition could lead to reduced proliferation of certain cell types, making it a candidate for anti-cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine:

- Antidepressant Effects : A study evaluated a series of piperazine derivatives for their ability to inhibit serotonin reuptake. Results indicated that modifications to the piperazine ring significantly affected binding affinity and selectivity for serotonin transporters .

- Anticancer Properties : Research has shown that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures inhibited cell growth in vitro by inducing apoptosis in cancer cells .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of piperazine derivatives revealed that modifications such as fluorination could enhance bioavailability and metabolic stability, suggesting that 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine may have favorable pharmacokinetic properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3-fluorophenyl)sulfonyl)-4-methylpiperazine, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-methylpiperazine and 3-fluorobenzenesulfonyl chloride. Key steps include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to minimize side reactions .

- Base optimization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl, with molar ratios of 1:1.2 (piperazine:sulfonyl chloride) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethyl acetate/hexane) to achieve >95% purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm sulfonamide bond formation (δ ~3.1–3.5 ppm for piperazine protons; δ ~125–135 ppm for sulfonyl carbons) .

- LC-MS : Monitor molecular ion peak ([M+H]⁺ at m/z 287.1) and assess impurities .

- Elemental analysis : Validate C, H, N, S, and F content (e.g., C: 49.3%, H: 4.9%, N: 9.8%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in aqueous buffers (PBS: <0.1 mg/mL). Use co-solvents like PEG-400 for in vitro assays .

- Stability : Stable at −20°C for >6 months; prone to hydrolysis at pH >8.0 due to sulfonamide bond lability .

Advanced Research Questions

Q. How does the 3-fluorophenylsulfonyl group influence the compound’s bioactivity compared to other aryl sulfonamides?

- Structure-activity relationship (SAR) :

- The electron-withdrawing fluorine atom enhances sulfonamide stability and modulates target binding (e.g., enzyme active-site interactions) .

- Comparative studies with 4-chloro or 4-methylphenyl analogs show reduced off-target effects for the 3-fluoro derivative in kinase inhibition assays .

- Experimental design : Use competitive binding assays (e.g., fluorescence polarization) against tyrosine kinases or carbonic anhydrases to quantify affinity differences .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in IC₅₀ values for serotonin receptor binding (e.g., 5-HT₆ vs. 5-HT₇).

- Hypothesis testing : Verify assay conditions (e.g., buffer pH, ATP concentration) and cell line specificity .

- Orthogonal validation : Cross-validate using radioligand displacement and functional cAMP assays .

- Data normalization : Standardize to reference inhibitors (e.g., clozapine for 5-HT receptors) to minimize inter-lab variability .

Q. How can computational modeling predict interactions between this compound and target enzymes?

- Methods :

- Molecular docking (AutoDock Vina) : Use crystal structures of carbonic anhydrase II (PDB: 3KS3) or dopamine D₂ receptor (PDB: 6CM4) to map binding pockets .

- MD simulations (GROMACS) : Assess stability of sulfonamide-enzyme complexes over 100-ns trajectories to identify key residues (e.g., Thr199 in carbonic anhydrase) .

- Validation : Compare predicted ΔG values with experimental SPR/Kd data .

Q. What are the metabolic pathways and potential toxicities of this compound in preclinical models?

- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., sulfonamide hydrolysis or piperazine N-oxidation) .

- Toxicity screening :

- hERG assay : Assess cardiac risk via patch-clamp IC₅₀ (threshold: >10 µM) .

- Ames test : Use TA98 and TA100 strains to evaluate mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.